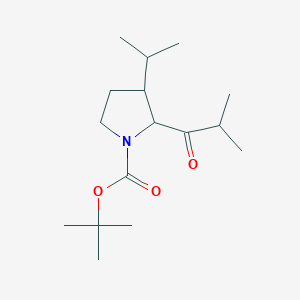

tert-Butyl 2-isobutyryl-3-isopropyl-1-pyrrolidinecarboxylate

Description

Chemical Structure and Properties tert-Butyl 2-isobutyryl-3-isopropyl-1-pyrrolidinecarboxylate (C₁₇H₂₉NO₃) is a pyrrolidine derivative featuring a tert-butyl ester group at the 1-position, an isobutyryl substituent at the 2-position, and an isopropyl group at the 3-position. This compound is typically synthesized via nucleophilic substitution or acylation reactions, with applications in medicinal chemistry as a chiral building block for drug candidates. Its stereochemical complexity and bulky substituents influence its reactivity, solubility, and metabolic stability .

Properties

IUPAC Name |

tert-butyl 2-(2-methylpropanoyl)-3-propan-2-ylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29NO3/c1-10(2)12-8-9-17(13(12)14(18)11(3)4)15(19)20-16(5,6)7/h10-13H,8-9H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEFRSVPBQSYPFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCN(C1C(=O)C(C)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Metalation of N-Boc-pyrrolidine

- Reagents: sec-Butyllithium (s-BuLi) or sec-butyl lithium in anhydrous tetrahydrofuran (THF) or methyl tert-butyl ether (MTBE) at low temperatures (-78°C).

- Procedure: The N-Boc-pyrrolidine is cooled to -78°C under inert atmosphere, and s-BuLi is added slowly to generate the 2-lithiated intermediate.

- Duration: Stirring for 1 to 3 hours at -78°C to ensure complete lithiation.

Introduction of Isobutyryl Group

- Electrophile: Isobutyryl chloride or equivalent acylating agent.

- Reaction: The 2-lithiated intermediate is reacted with the isobutyryl electrophile at low temperature to form the 2-isobutyryl substituted intermediate.

- Quenching: The reaction is quenched with water or aqueous acid after completion.

Introduction of Isopropyl Group at 3-Position

The 3-position substitution can be introduced via:

- Alkylation: Using isopropyl halides under basic conditions.

- Alternative approach: Starting from a 3-substituted pyrrolidine precursor or via stereoselective synthesis routes.

Representative Experimental Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Lithiation of N-Boc-pyrrolidine | sec-Butyllithium (1.0 M in cyclohexane), THF, -78°C, 3 h, inert atmosphere | 84% | High yield lithiation forming 2-lithiated intermediate |

| Acylation with isobutyryl chloride | Addition of isobutyryl chloride at -78°C, stirring, then warming to 0°C and quenching with water | 60-75% | Efficient acylation step with controlled temperature |

| Alkylation at 3-position | Reaction with isopropyl bromide or iodide in presence of base (e.g., NaH or K2CO3) in suitable solvent | 50-70% | Requires optimization to avoid over-alkylation or side reactions |

| Purification | Flash chromatography on silica gel using hexanes/ethyl acetate mixtures | — | Standard purification to isolate pure product |

Note: Yields are approximate and based on analogous pyrrolidine derivatives reported in literature.

Detailed Research Findings and Observations

- The tert-butyl carbamate (Boc) protecting group is stable under the lithiation and acylation conditions, allowing selective functionalization without deprotection.

- Use of sec-butyllithium at low temperature (-78°C) is critical to achieve regioselective lithiation at the 2-position of the pyrrolidine ring.

- Subsequent acylation with isobutyryl chloride proceeds efficiently under these conditions, yielding the 2-isobutyryl intermediate with minimal side products.

- The 3-isopropyl substitution is more challenging due to steric hindrance; methods include nucleophilic substitution on a 3-halo intermediate or stereoselective synthesis routes starting from chiral precursors.

- Purification by flash chromatography using hexanes and ethyl acetate mixtures is effective for isolating the desired compound in high purity.

- Analytical data such as NMR, LC-MS, and HPLC confirm the structure and purity of the synthesized compound.

Summary Table of Key Preparation Steps

| Step Number | Reaction Type | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|---|

| 1 | Lithiation | sec-Butyllithium, THF, -78°C, 3 h | Generate 2-lithiated pyrrolidine | High regioselectivity |

| 2 | Acylation | Isobutyryl chloride, -78°C to 0°C | Introduce 2-isobutyryl group | Efficient acylation |

| 3 | Alkylation | Isopropyl halide, base, room temperature | Install 3-isopropyl substituent | Moderate yield, requires care |

| 4 | Purification | Flash chromatography (silica gel, hexanes/ethyl acetate) | Isolate pure product | High purity achieved |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 2-isobutyryl-3-isopropyl-1-pyrrolidinecarboxylate can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl, isobutyryl, or isopropyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidinecarboxylates with different functional groups.

Scientific Research Applications

Chemistry: tert-Butyl 2-isobutyryl-3-isopropyl-1-pyrrolidinecarboxylate is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new synthetic methodologies and reaction mechanisms.

Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules. It may also be used in the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. It can be used as a precursor for the synthesis of drug candidates with potential therapeutic effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It may also be used in the formulation of coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl 2-isobutyryl-3-isopropyl-1-pyrrolidinecarboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting their catalytic activity. It can also interact with receptors or ion channels, modulating their function and influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Data

NMR Spectral Comparison

| Proton Environment | Target Compound (δ, ppm) | tert-Butyl 3-isopropyl-1-pyrrolidinecarboxylate (δ, ppm) |

|---|---|---|

| Pyrrolidine N-CH₂ | 3.45 (d, J = 12 Hz) | 3.52 (d, J = 12 Hz) |

| Isobutyryl CH₃ | 1.12 (s) | — |

| tert-butyl C(CH₃)₃ | 1.42 (s) | 1.40 (s) |

Note: The absence of isobutyryl signals in the analogue simplifies its ¹H-NMR spectrum, as seen in ’s methodology for structural elucidation .

Biological Activity

Overview

tert-Butyl 2-isobutyryl-3-isopropyl-1-pyrrolidinecarboxylate is an organic compound classified as a pyrrolidinecarboxylate. Its structure includes a tert-butyl group, an isobutyryl group, and an isopropyl group attached to a pyrrolidine ring. This compound has garnered attention in biological research for its potential applications in medicinal chemistry and as a building block for the synthesis of biologically active molecules.

- Molecular Formula : C₁₂H₂₁NO₃

- Molecular Weight : 227.30 g/mol

- CAS Number : 1424939-42-3

Synthesis

The synthesis of this compound typically involves:

- Reagents : Pyrrolidine, tert-butyl chloroformate, isobutyryl chloride, and isopropyl bromide.

- Conditions : The reaction is conducted in the presence of a base such as triethylamine to neutralize hydrochloric acid formed during the reaction. Purification is generally achieved through column chromatography.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, influencing their catalytic activity.

- Receptor Modulation : It can interact with receptors or ion channels, affecting cellular signaling pathways.

Applications in Research

- Medicinal Chemistry : This compound serves as a precursor for the synthesis of drug candidates with potential therapeutic effects. Its structural features allow for modifications that can enhance biological activity.

- Biological Studies : It is utilized in studies involving enzyme-substrate interactions and protein-ligand binding, providing insights into biochemical pathways.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of various pyrrolidine derivatives on ectonucleotide pyrophosphatase/phosphodiesterase enzymes. This compound was found to exhibit significant inhibition, suggesting its potential as a lead compound for developing selective enzyme inhibitors .

Case Study 2: Drug Development

In a medicinal chemistry context, researchers synthesized a series of derivatives based on this compound to evaluate their biological activity against cancer cell lines. The derivatives demonstrated varying degrees of cytotoxicity, indicating that modifications to the core structure can lead to enhanced anti-cancer properties .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities and applications of related pyrrolidine derivatives:

| Compound Name | CAS Number | Biological Activity | Applications |

|---|---|---|---|

| This compound | 1424939-42-3 | Enzyme inhibition, receptor modulation | Medicinal chemistry, biological studies |

| tert-butyl 3-(bromoacetyl)pyrrolidine-1-carboxylate | 1225218-94-9 | Moderate cytotoxicity | Synthesis of anti-cancer agents |

| tert-butyl 3-(2-oxopropyl)pyrrolidine-1-carboxylate | 1448246-69-2 | Antimicrobial activity | Drug formulation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.